Allylidenecyclohexane
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Overview
Description
Allylidenecyclohexane is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.2075 g/mol . It is also known by its IUPAC name, prop-2-enylidenecyclohexane . This compound is characterized by a cyclohexane ring with an allylidene group attached to it, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allylidenecyclohexane typically involves the reaction of cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Allylidenecyclohexane undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: This compound can participate in substitution reactions where the allylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .
Scientific Research Applications
Allylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: While not widely used industrially, it serves as a model compound in various chemical studies.
Mechanism of Action
The mechanism of action of allylidenecyclohexane involves its interaction with molecular targets through its allylidene group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: Similar in structure but lacks the allylidene group.
Cyclohexanone: Contains a ketone group instead of an allylidene group.
Allylcyclohexane: Similar but with an allyl group instead of an allylidene group.
Uniqueness
Allylidenecyclohexane is unique due to the presence of the allylidene group attached to the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
prop-2-enylidenecyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6H,1,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPVKGWTMAESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205210 |
Source
|
Record name | Allylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-10-8 |
Source
|
Record name | Allylidenecyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allylidenecyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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